molecular formula C16H23ClN2O2 B2373934 N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride CAS No. 2097921-83-8

N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride

Cat. No.: B2373934
CAS No.: 2097921-83-8
M. Wt: 310.82
InChI Key: XEVOEOOXGKYRBS-UHFFFAOYSA-N
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Description

“N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride” is a synthetic compound that has been evaluated as a ligand for histamine receptors (H3R and H4R) and dopaminergic receptors (mainly D2R and D3R) . It has been studied for its potential applications in inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases .


Synthesis Analysis

The compound was synthesized as part of a series of molecules known as the LINS01 series . The synthesis process involved the use of column chromatography in silica gel to purify the compounds, using dichloromethane:methanol (8:1) as eluent .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its 1H NMR and 13C NMR data . The 1H NMR (CDCl3, 300 MHz) data shows various peaks indicating the presence of different types of hydrogen atoms in the molecule . The 13C NMR (CDCl3, 75 MHz) data provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

The compound has been evaluated for its activity as an antagonist of histamine receptors (H3R and H4R) and dopaminergic receptors (mainly D2R and D3R) . BRET assays were used to assess the functional activity of Gi1 coupling, indicating that all compounds in the LINS01 series have no intrinsic activity and act as antagonists of these receptors .


Physical and Chemical Properties Analysis

The compound appears as a yellow oil . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry and Pharmacology Applications

  • The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), exhibiting significant selectivity for human ACAT-1 over ACAT-2. This suggests its potential use in the treatment of diseases involving ACAT-1 overexpression, such as certain cardiovascular diseases (Shibuya et al., 2018).
  • A series of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, indicating the compound's relevance in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Organic Synthesis and Chemical Properties

  • Synthesis and evaluation of benzofuran-acetamide scaffolds have shown potential anticonvulsant activity, suggesting the utility of this compound in developing new therapeutic agents for epilepsy (Shakya et al., 2016).
  • Novel synthesis methods have been developed for creating piperidine derivatives, which include the title compound as an intermediate or target molecule. These methods expand the toolbox for synthesizing complex organic molecules, potentially leading to new drugs or materials (Mollet et al., 2011).

Pharmacological Characterization

  • Certain derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing promise as potential treatments for conditions like Alzheimer's disease by enhancing cholinergic transmission in the brain (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c1-12(19)17-15-4-7-18(8-5-15)11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15H,4-9,11H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOEOOXGKYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC2=CC3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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